(+)-Leucocyanidina

Descripción general

Descripción

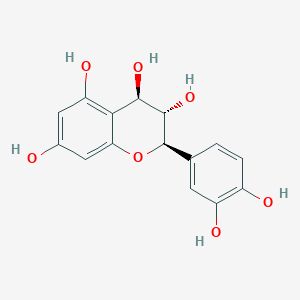

(+)-Leucocyanidin is a naturally occurring flavonoid, specifically a type of flavan-3-ol. It is a colorless compound found in various plants and is a precursor to proanthocyanidins, which are important for plant defense mechanisms. This compound is known for its antioxidant properties and potential health benefits.

Aplicaciones Científicas De Investigación

(+)-Leucocyanidin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other flavonoids and proanthocyanidins.

Biology: Studied for its role in plant defense mechanisms and its impact on plant physiology.

Medicine: Investigated for its antioxidant properties, potential anti-inflammatory effects, and possible benefits in cardiovascular health.

Industry: Utilized in the production of dietary supplements and functional foods due to its health benefits.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Leucocyanidin can be achieved through several methods. One common approach involves the reduction of (+)-Dihydroquercetin using sodium borohydride in methanol. The reaction typically occurs at room temperature and yields (+)-Leucocyanidin as a product.

Industrial Production Methods

Industrial production of (+)-Leucocyanidin often involves the extraction from plant sources, such as grape seeds, pine bark, and other flavonoid-rich plants. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

(+)-Leucocyanidin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form proanthocyanidins.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is a typical reducing agent used.

Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are often used.

Major Products Formed

Oxidation: Proanthocyanidins and other oligomeric compounds.

Reduction: Dihydroquercetin and related compounds.

Substitution: Various substituted flavonoid derivatives.

Mecanismo De Acción

The mechanism of action of (+)-Leucocyanidin primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

Catechin: Another flavan-3-ol with similar antioxidant properties.

Epicatechin: A stereoisomer of catechin, also known for its health benefits.

Proanthocyanidins: Oligomeric compounds derived from (+)-Leucocyanidin and other flavan-3-ols.

Uniqueness

(+)-Leucocyanidin is unique due to its specific role as a precursor to proanthocyanidins, which are important for plant defense. Its distinct chemical structure and properties make it a valuable compound for various applications in research and industry.

Propiedades

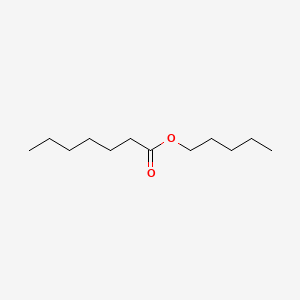

IUPAC Name |

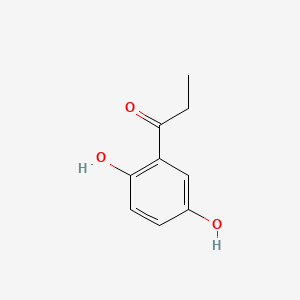

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZWTSHAFILOTE-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H]([C@@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69256-15-1 | |

| Record name | (+)-Leucocyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069256151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (+)-leucocyanidin in flavonoid biosynthesis?

A1: (+)-Leucocyanidin is a crucial branch-point intermediate in the flavonoid biosynthetic pathway. It can be converted to anthocyanidins, which contribute to plant pigmentation, by anthocyanidin synthase (ANS) [, ]. Alternatively, (+)-leucocyanidin can be reduced to (+)-catechin by leucocyanidin reductase (LAR), feeding into the proanthocyanidin (PA) pathway [, , ].

Q2: Does the stereochemistry of leucocyanidin influence its metabolic fate?

A2: Yes, the stereochemistry at the 2,3 and 3,4 positions of leucocyanidin influences its utilization by downstream enzymes. For example, anthocyanidin reductase (ANR) preferentially utilizes the 2,3-trans-3,4-cis stereoisomer of leucocyanidin for the production of (−)-epicatechin, a key PA monomer [].

Q3: How do environmental factors affect (+)-leucocyanidin levels in plants?

A3: Environmental stresses like high-intensity light can influence (+)-leucocyanidin metabolism. In buckwheat seedlings, methyl jasmonate, a plant hormone associated with stress responses, decreased anthocyanin levels while increasing proanthocyanidin biosynthesis, suggesting a shift in leucocyanidin utilization towards the PA pathway []. Similarly, greenhouse cultivation of tea plants, which provides protection from low-temperature stress, resulted in increased expression of genes involved in catechin biosynthesis downstream of (+)-leucocyanidin, leading to higher catechin accumulation [].

Q4: What is the molecular formula and weight of (+)-leucocyanidin?

A4: The molecular formula of (+)-leucocyanidin is C15H14O6, and its molecular weight is 290.26 g/mol.

Q5: How is the structure of (+)-leucocyanidin confirmed?

A5: The structure of (+)-leucocyanidin has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The heterocyclic ring conformation of (+)-leucocyanidin has been investigated in both solution and solid states using NMR and X-ray diffraction, respectively [].

Q6: What are the different isomeric forms of leucocyanidin tetramethyl ether?

A6: Four racemic isomers of leucocyanidin tetramethyl ether (5,7,3′,4′-tetramethoxyflavan-3,4-diol) exist due to the chirality at the C2, C3, and C4 positions. These isomers have been synthesized and characterized using NMR spectroscopy [].

Q7: Are there any studies investigating the antidiabetic potential of (+)-leucocyanidin derivatives?

A8: Yes, a dimethoxy derivative of leucocyanidin 3-O-beta-D-galactosyl cellobioside, isolated from the bark of Ficus bengalensis, demonstrated significant antidiabetic activity in rodent models by decreasing blood sugar levels and improving glucose metabolism [].

Q8: Can (+)-leucocyanidin or its derivatives be used as antimicrobial agents?

A9: While research on (+)-leucocyanidin's direct antimicrobial activity is limited, studies have shown that extracts enriched in (+)-leucocyanidin derivatives, like those from Acacia arabica bark, possess antibacterial and antifungal properties [].

Q9: How does (+)-leucocyanidin contribute to plant defense mechanisms?

A11: (+)-Leucocyanidin is a precursor to proanthocyanidins, which act as a defense mechanism in plants against herbivores and pathogens. The high tannin content, including proanthocyanidins, in Acacia saligna was found to deter sheep and goat feeding, highlighting the ecological role of these compounds [].

Q10: How does the accumulation of (+)-leucocyanidin and its derivatives vary across different plant species and tissues?

A12: The distribution of (+)-leucocyanidin and its derivatives varies considerably across plant species. For example, Gleditsia triacanthos leaves are characterized by high concentrations of (+)-leucocyanidin and catechins compared to other Gleditsia species []. Additionally, the accumulation of PAs, derived from (+)-leucocyanidin, typically increases during leaf development but declines in flowers [].

Q11: What is the role of (+)-leucocyanidin in byssinosis?

A13: Research suggests that a condensed polyphenol derived from (+)-leucocyanidin found in cotton plants might play a role in byssinosis, a respiratory illness affecting textile workers. Inhalation of this compound induced byssinosis-like symptoms in affected individuals [].

Q12: How is (+)-leucocyanidin typically extracted and quantified from plant material?

A14: (+)-Leucocyanidin is commonly extracted from plant materials using solvents like acetone or methanol. Quantification is often achieved using spectrophotometric methods, such as measuring absorbance at specific wavelengths, or chromatographic techniques like high-performance liquid chromatography (HPLC) [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B1596186.png)